Compound Description: SSR240612, with the full chemical name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride, is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor and has shown efficacy in inhibiting various bradykinin B1 receptor-mediated responses both in vitro and in vivo. [, ]
Relevance: SSR240612 shares a common structural motif with 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, specifically the 3-(1,3-benzodioxol-5-yl)propanoyl group. This group is critical for the binding of SSR240612 to the bradykinin B1 receptor. [, ]
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine
Compound Description: 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It has shown potential in ameliorating exercise-induced fatigue in mice, likely through its ability to increase liver and muscle glycogen content, decrease lactic acid and blood urea nitrogen levels, and improve endogenous cellular antioxidant enzyme activities. []
Relevance: Similar to 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, this compound features the 1,3-benzodioxol-5-yl group attached to a carbonyl moiety. This shared structural element suggests potential similarities in their pharmacological profiles. []
Compound Description: This compound, a bis-tetrahydrofuranbenzodioxolyl sulfonamide, acts as an effective inhibitor of protease activity, particularly against retrovirus proteases, including those resistant to existing drugs. It demonstrates promising potential in the treatment and prophylaxis of retrovirus infections and associated diseases in mammals. []
Relevance: This complex molecule also contains the 1,3-benzodioxol-5-yl group, highlighting the versatility of this structure in contributing to various biological activities. While its mechanism differs from 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, the shared structural feature suggests potential for exploring further modifications and applications of the benzodioxol moiety. []
Relevance: This compound shares the 1,3-benzodioxol-5-yl group with 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide. The presence of this group in both compounds suggests that it might contribute to diverse pharmacological activities, including antifungal and potentially others. []
3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)
Compound Description: These compounds are potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists with promising anticonvulsant activity and minimal motor disturbances. They show considerably higher protective index values compared to existing AMPA receptor antagonists, YM928 and talampanel. []
Relevance: Compound 27 is a structural analog of 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide due to the presence of the 2,2-difluoro-2H-1,3-benzodioxol-5-yl substituent. While the core structures differ, this shared element points towards the potential for modifications on the benzodioxol ring system to impact biological activity and target specificity. []
Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). []
Relevance: While structurally distinct from 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, Ivacaftor's mention is relevant as it highlights the challenges in developing combination drug therapies for ΔF508-CFTR. The paper discusses the potential for Ivacaftor to reduce the effectiveness of some ΔF508-CFTR correctors, leading to the search for new potentiators that don't interfere with corrector action. []
3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)
Compound Description: These are investigational correctors for ΔF508-CFTR, aiming to improve the cellular processing of the mutant protein. [, ]
Relevance: These compounds, along with Ivacaftor, highlight the development of combination therapies for ΔF508-CFTR. The search for more effective correctors and potentiators that work synergistically is crucial for improving cystic fibrosis treatment. While not directly related to 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, they showcase the importance of understanding the interactions between different drug classes targeting the same protein. [, ]
Compound Description: A192621 is an endothelin B (ETB) receptor antagonist. It was used in a study investigating the role of ETB receptors in cerebrovascular remodeling in type 2 diabetes. []
Relevance: A192621 shares the 1,3-benzodioxol-5-yl group with 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide. This commonality underscores the versatility of this chemical moiety in contributing to the binding affinity of diverse pharmacological agents. []
Medroxalol
Compound Description: Medroxalol is a drug with both alpha- and beta-adrenergic antagonist activity, known for its antihypertensive properties. []
Relevance: The paper investigating Medroxalol mentions the synthesis of an analog, 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide (13), that shares the 1,3-benzodioxol-5-yl group with 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide. This analog displayed enhanced beta-adrenergic blocking activity compared to Medroxalol itself. The study highlights the importance of the phenolic hydroxyl group in influencing alpha-adrenergic antagonism. []
Compound Description: This compound is a phenolic O-methyl analog of Medroxalol, synthesized and evaluated for its adrenergic blocking activity. It demonstrated enhanced beta-adrenergic blocking activity compared to Medroxalol, while showing decreased alpha-blocking activity. []
Relevance: This analog is directly related to 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide because it incorporates the same 1,3-benzodioxol-5-yl group. The research focuses on exploring structural modifications to optimize the alpha- and beta-adrenergic blocking activities, showcasing the influence of even subtle changes on pharmacological profiles. []
(R,S)-2-chloro-5-hydroxy-phenylglycine (CHPG) and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)-Benzamide (CDPPB)
Compound Description: CHPG and CDPPB are specific agonists of metabotropic glutamate receptor 5 (mGluR5). They have been shown to offer neuroprotective effects against traumatic neuronal injury. []
Relevance: These compounds belong to the same functional category, mGluR5 agonists, which highlights the importance of targeting specific receptor subtypes for therapeutic purposes. While structurally dissimilar to 2-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide, the research emphasizes the broader context of drug discovery and the exploration of diverse pharmacological approaches for treating neurological conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.